![molecular formula C14H13N5O3S B5766897 N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B5766897.png)
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar tetrazole derivatives involves multi-step chemical reactions, highlighting a detailed approach to obtaining these compounds with specific functional groups. A study demonstrated the synthesis and crystal structure analysis of a closely related compound, emphasizing the methodology to achieve precise molecular architecture (Al-Hourani et al., 2015).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structure of tetrazole derivatives, revealing their crystallization patterns and molecular geometry. For instance, the detailed structural analysis of specific tetrazole compounds sheds light on their planarity and intermolecular hydrogen bonding, contributing to their stability and reactivity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Tetrazole derivatives, including N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide, participate in various chemical reactions, demonstrating unique reactivity due to their functional groups. These compounds have been explored for their potential as cyclooxygenase inhibitors, showcasing their chemical behavior in biological systems (Al-Hourani et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. The crystallographic studies provide a comprehensive understanding of their solid-state characteristics, which are crucial for their application in various fields (Al-Hourani et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the versatility of tetrazole derivatives. Their interaction with enzymes, as well as their inhibitory activities, are of particular interest in medicinal chemistry and biochemical applications (Al-Hourani et al., 2016).
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-22-13-6-2-11(3-7-13)16-23(20,21)14-8-4-12(5-9-14)19-10-15-17-18-19/h2-10,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRIZNWIFDSZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.